パルボシクリブイセチオン酸塩
概要
説明
パロブシクリブ イセチオネートは、ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性の進行性または転移性乳がんの治療に主に使用される化合物です。 これは、細胞周期の調節において重要な役割を果たすサイクリン依存性キナーゼ4および6の選択的阻害剤です .
科学的研究の応用
Palbociclib isethionate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . Research has shown that palbociclib isethionate effectively inhibits tumor proliferation by blocking the cell cycle at the G1 phase . Additionally, it is used in combination with other therapies to enhance treatment efficacy and improve patient outcomes .
作用機序
パロブシクリブ イセチオネートは、サイクリン依存性キナーゼ4および6を選択的に阻害することで作用を発揮します。 これらのキナーゼは、細胞周期がG1期からS期に進むために不可欠です . これらのキナーゼを阻害することにより、パロブシクリブ イセチオネートは網膜芽細胞腫タンパク質のリン酸化を阻止し、細胞周期の進行を阻止し、腫瘍細胞の増殖を抑制します .
生化学分析
Biochemical Properties
Palbociclib Isethionate acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties . It interacts with cyclin-dependent kinases 4 and 6 (CDK4/6), inhibiting their activity . The IC50 values for CDK4 and CDK6 are 11 nM and 16 nM, respectively .
Cellular Effects
Palbociclib Isethionate has significant inhibitory effects on various types of cells, particularly cancer cells . It induces cell cycle arrest in the G1 phase, leading to senescence in retinoblastoma protein (Rb)-proficient cell lines . It also blocks the growth of intracranial glioblastoma multiforme xenografts in mice . The main toxicity is neutropenia due to cell cycle arrest .
Molecular Mechanism
Palbociclib Isethionate exerts its effects at the molecular level by inhibiting CDK4/6 . CDK4 and CDK6 complex with Cyclin D drive the phosphorylation of the retinoblastoma protein, Rb, which allows the cell to pass R and commit to division . By inhibiting CDK4/6, Palbociclib Isethionate ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating Rb .
Temporal Effects in Laboratory Settings
A short exposure of cells to Palbociclib Isethionate is sufficient to produce a stable cell-cycle arrest and long-term senescence . After washing out the drug, Palbociclib-treated cells release the drug to the medium and this conditioned medium is active on susceptible cells . Interestingly, cancer cells resistant to Palbociclib also accumulate and release the drug producing paracrine senescence on susceptible cells .
Dosage Effects in Animal Models
In animal models, Palbociclib Isethionate has shown significant inhibitory effects on tumor growth . The effects of Palbociclib vary with different dosages . Most patients receive an initial dose of 125 mg/day of Palbociclib, while only a small percentage of patients are initiated on a dose of 100 mg/day . Dosage adjustment is often required due to intolerable side effects, with the most common side effect leading to dosage adjustment being grade 3/4 neutropenia .
Metabolic Pathways
Palbociclib Isethionate is extensively metabolized by cytochrome P450 3A4 and sulfotransferase 2A1 . It forms many metabolites, of which M22 (i.e., Palbociclib glucuronide) is the most abundant and M17 (i.e., a lactam of Palbociclib) is pharmacologically active with a similar potency as Palbociclib, but accounting for less than 10% .
Transport and Distribution
Palbociclib Isethionate is a potent and specific oral cyclin-dependent kinase (CDK) 4/6 inhibitor . It is brain penetrant , indicating that it can cross the blood-brain barrier and be distributed within brain tissues.
Subcellular Localization
Palbociclib Isethionate concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence . It is released from these vesicles upon dilution or washing out of the extracellular medium .
準備方法
合成経路と反応条件: パロブシクリブ イセチオネートの調製には、いくつかのステップが含まれます。 1つの方法は、パロブシクリブ塩化合物を、水または水と水混和性有機溶媒の混合溶媒中で、0〜20℃の温度で無機塩基で処理して、パロブシクリブ遊離塩基の結晶形を得ることを含みます . 別の方法は、パロブシクリブ イセチオネートを調製するための4段階のプロセスを含み、穏やかなプロセス条件、簡単な後処理、高純度、低い反応コスト、および簡単な工業生産が含まれます .
工業生産方法: パロブシクリブ イセチオネートの工業生産は、効率的で費用対効果が高いように設計されています。 このプロセスには、容易に入手可能な試薬と溶媒の使用が含まれ、反応条件は、最終生成物の収率と純度が高くなるように最適化されています .
化学反応の分析
反応の種類: パロブシクリブ イセチオネートは、水素結合や他の分子との相互作用など、さまざまな化学反応を起こします。 パロブシクリブ イセチオネートの結晶構造は、カチオン-アニオンおよびカチオン-カチオンの水素結合が支配的です .
一般的な試薬と条件: パロブシクリブ イセチオネートの合成および反応で使用される一般的な試薬には、無機塩基、水、および水混和性有機溶媒が含まれます . 条件は通常、所望の反応結果を確保するために、制御された温度と特定のpHレベルを伴います .
生成される主な生成物: パロブシクリブ イセチオネートを含む反応から生成される主な生成物には、医薬品製剤で使用される化合物のさまざまな結晶形が含まれます .
科学研究への応用
パロブシクリブ イセチオネートは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 これは、ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性の進行性または転移性乳がんの治療に主に使用されます . 研究によると、パロブシクリブ イセチオネートは、細胞周期をG1期で阻害することで、腫瘍の増殖を効果的に抑制します . さらに、治療効果を高め、患者の転帰を改善するために、他の治療法と組み合わせて使用されます .
類似化合物との比較
類似化合物: パロブシクリブ イセチオネートに似た化合物には、リボシクリブとアベマシクリブがあり、これらも乳がんの治療に使用されるサイクリン依存性キナーゼ阻害剤です .
ユニークさ: パロブシクリブ イセチオネートは、細胞周期の重要な調節因子であるサイクリン依存性キナーゼ4および6を特異的に阻害する点でユニークです。 ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性の進行性または転移性乳がんの治療における内分泌療法との併用におけるその有効性は、他の類似の化合物とは異なります .
特性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVFHRFIJKPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231974 | |
Record name | Palbociclib Isethionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827022-33-3 | |
Record name | Palbociclib Isethionate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palbociclib Isethionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827022-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALBOCICLIB ISETHIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Palbociclib Isethionate?
A1: Palbociclib Isethionate acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, ] These kinases play a crucial role in the phosphorylation of the retinoblastoma (Rb) protein, an event essential for cell cycle progression from the G1 to the S phase. [] By inhibiting CDK4/6, Palbociclib Isethionate prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and ultimately suppressing DNA replication and tumor cell proliferation. []
Q2: How does the structure of Palbociclib Isethionate relate to its activity?
A2: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Palbociclib Isethionate, it's important to note that even small modifications to a drug molecule can significantly impact its activity, potency, and selectivity. Research on similar CDK4/6 inhibitors suggests that the specific arrangement of chemical groups within Palbociclib Isethionate contributes to its binding affinity and selectivity for CDK4/6 over other kinases. Further research exploring the SAR of Palbociclib Isethionate would be beneficial in understanding the contributions of specific structural elements to its overall activity.
Q3: Has Palbociclib Isethionate shown promising results in preclinical studies?
A3: Yes, Palbociclib Isethionate has demonstrated promising preclinical results. For example, a study investigated its potential in combination with antifolate agents for treating mantle cell lymphoma. [] Another study highlighted its synergistic cytotoxic effect with paclitaxel against triple-negative breast cancer cell lines. [] These studies suggest Palbociclib Isethionate's potential as a therapeutic agent in various cancer types.
Q4: Are there any known biomarkers associated with Palbociclib Isethionate efficacy?
A4: Although the provided research doesn't directly identify specific biomarkers for Palbociclib Isethionate efficacy, research on its mechanism points towards potential candidates. Given its role in cell cycle regulation, biomarkers related to CDK4/6 activity, Rb phosphorylation status, and cell cycle progression could be investigated as potential predictors of response to Palbociclib Isethionate treatment.
Q5: How is Palbociclib Isethionate formulated to improve its bioavailability?
A5: While the provided research doesn't discuss specific formulation strategies for Palbociclib Isethionate, one abstract mentions the use of "Palbociclib isethionate salt capsules." [] Formulating a drug as a specific salt form, in this case, isethionate, is a common strategy to enhance its pharmaceutical properties. Choosing the right salt form can improve factors like solubility, dissolution rate, stability, and ultimately, bioavailability.
Q6: Are there any concerns regarding the development of resistance to Palbociclib Isethionate?
A6: While the provided abstracts do not explicitly discuss resistance mechanisms to Palbociclib Isethionate, it's a crucial aspect to consider in cancer drug development. Research on similar CDK4/6 inhibitors suggests potential resistance mechanisms, such as mutations in CDK4/6 themselves or alterations in upstream signaling pathways regulating their activity. Further research is needed to understand the development of resistance to Palbociclib Isethionate specifically and explore strategies to overcome it.
Q7: What is the crystal structure of Palbociclib Isethionate, and what insights does it offer?
A7: Palbociclib Isethionate crystallizes in the space group P-1 (#2). [] The crystal structure reveals a network of hydrogen bonds, with both cation-anion and cation-cation interactions. Notably, both hydrogen atoms on the protonated nitrogen of the pyrimidine ring in Palbociclib form strong hydrogen bonds with the isethionate anion. This structural information, obtained through synchrotron X-ray powder diffraction and DFT optimization, helps us understand the intermolecular interactions influencing Palbociclib Isethionate's solid-state properties. []
Q8: How does the administration of Palbociclib Isethionate with food impact its pharmacokinetics?
A8: A population pharmacokinetic analysis revealed that taking Palbociclib Isethionate with a high-fat meal leads to a 16.0% increase in relative bioavailability and a 28.8% increase in absorption lag time compared to fasted conditions. [] This suggests that food intake, particularly high-fat meals, can significantly influence the absorption and potentially the overall efficacy of Palbociclib Isethionate.
Q9: What is the significance of the combination therapy of Palbociclib Isethionate with Pralatrexate?
A9: A study explored the combination of Palbociclib Isethionate with Pralatrexate, an antifolate agent, for treating bladder cancer. [] The results indicated that this combination might offer benefits by reducing adverse effects like nausea, vomiting, and liver function impairment compared to standard gemcitabine-cisplatin chemotherapy. [] Furthermore, the study suggested that this combination might suppress tumor neovascularization by inhibiting dihydrofolate reductase (DHFR) and vascular endothelial growth factor (VEGF) expression. [] These findings highlight the potential for synergistic effects and improved therapeutic outcomes with combination therapies incorporating Palbociclib Isethionate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。